molecular formula C11H11ClN2O2 B13453607 Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate

Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate

Cat. No.: B13453607
M. Wt: 238.67 g/mol
InChI Key: IDEBTCGEXWOMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-chloro-1H-indole-3-carboxylate typically involves the reaction of 2-amino-6-chloroindole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups at specific positions on the indole ring can significantly influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 2-amino-6-chloro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3

InChI Key

IDEBTCGEXWOMHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.